molecular formula C17H20O3 B159523 5-(1-Adamantyl)-2-hydroxybenzoic acid CAS No. 126145-51-5

5-(1-Adamantyl)-2-hydroxybenzoic acid

Cat. No.: B159523
CAS No.: 126145-51-5
M. Wt: 272.34 g/mol
InChI Key: KUCGAGONGXZTOE-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-hydroxybenzoic acid is a compound that features a unique adamantyl group attached to a hydroxybenzoic acid moiety. The adamantyl group, known for its rigid and bulky structure, imparts distinct physical and chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-hydroxybenzoic acid typically involves the introduction of the adamantyl group to the hydroxybenzoic acid framework. One common method starts with the esterification of adamantane-1-carboxylic acid with methanol to form the methyl ester. This ester is then reacted with hydrazine to yield adamantane-1-carboxylic acid hydrazide. Subsequent reactions with appropriate reagents lead to the formation of the desired this compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and subsequent functionalization reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Adamantyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

Scientific Research Applications

5-(1-Adamantyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the adamantyl group.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

  • 2-(1-Adamantyl)benzoic acid
  • 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
  • 2-(1-Adamantyl)-3-hydroxybutyric acid

Uniqueness: 5-(1-Adamantyl)-2-hydroxybenzoic acid stands out due to the presence of both the hydroxybenzoic acid and adamantyl moieties, which confer unique chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(1-adamantyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCGAGONGXZTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155090
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126145-51-5
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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